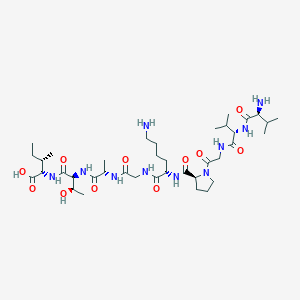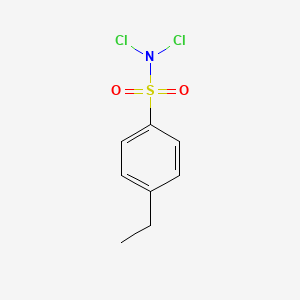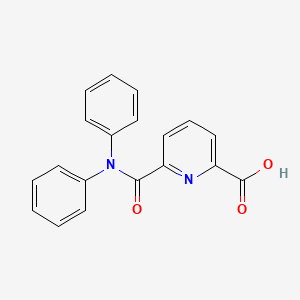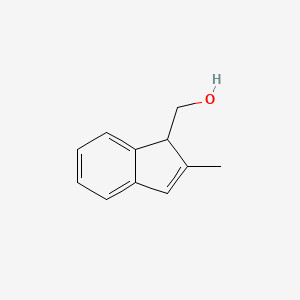
H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is a peptide composed of the amino acids valine, glycine, proline, lysine, alanine, threonine, and isoleucine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like methionine and cysteine if present.
Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Various chemical groups can be introduced using reagents like carbodiimides.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
Chemistry
Peptides like H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation and stability.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Peptides have therapeutic potential in various medical fields. They can act as hormones, enzyme inhibitors, or antimicrobial agents. The specific sequence of this compound may be studied for its potential biological activity.
Industry
In the pharmaceutical industry, peptides are used in drug development and as active pharmaceutical ingredients (APIs). They are also used in cosmetics for their potential skin benefits.
Mechanism of Action
The mechanism of action of peptides like H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH involves their interaction with specific molecular targets. These interactions can activate or inhibit signaling pathways, leading to various biological effects. For example, peptides can bind to receptors on cell surfaces, triggering intracellular signaling cascades that affect cell behavior.
Comparison with Similar Compounds
Similar Compounds
H-Ile-Lys-Val-Ala-Val-OH: This peptide is known for its role in promoting cell adhesion and neurite outgrowth.
Val-Gly-Val-Ala-Pro-Gly: Recognized for its chemotactic properties toward fibroblasts and monocytes.
Uniqueness
H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is unique due to its specific sequence, which determines its distinct biological activity and potential applications. The presence of lysine and threonine, for example, may confer unique binding properties and biological effects compared to other peptides.
Properties
CAS No. |
646061-85-0 |
|---|---|
Molecular Formula |
C38H68N10O11 |
Molecular Weight |
841.0 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C38H68N10O11/c1-9-21(6)30(38(58)59)46-37(57)31(23(8)49)47-32(52)22(7)43-26(50)17-41-33(53)24(13-10-11-15-39)44-34(54)25-14-12-16-48(25)27(51)18-42-36(56)29(20(4)5)45-35(55)28(40)19(2)3/h19-25,28-31,49H,9-18,39-40H2,1-8H3,(H,41,53)(H,42,56)(H,43,50)(H,44,54)(H,45,55)(H,46,57)(H,47,52)(H,58,59)/t21-,22-,23+,24-,25-,28-,29-,30-,31-/m0/s1 |
InChI Key |
NWNWIVBILLUMIR-IIMVBQHGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)

![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)



![2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine](/img/structure/B12586043.png)

![Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12586048.png)
![4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12586066.png)

![Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]-](/img/structure/B12586084.png)
![2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B12586091.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-](/img/structure/B12586093.png)
